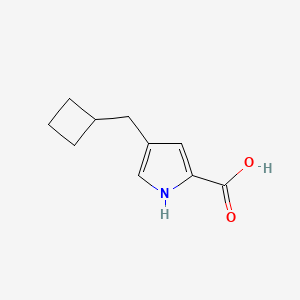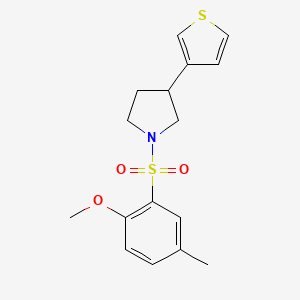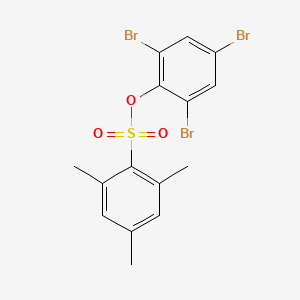![molecular formula C27H23N3O3 B2566587 3-(4-メトキシフェニル)-5-(4-メチルベンジル)-8,9-ジヒドロ-5H-[1,4]ジオキシン[2,3-g]ピラゾロ[4,3-c]キノリン CAS No. 866341-43-7](/img/structure/B2566587.png)
3-(4-メトキシフェニル)-5-(4-メチルベンジル)-8,9-ジヒドロ-5H-[1,4]ジオキシン[2,3-g]ピラゾロ[4,3-c]キノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H23N3O3 and its molecular weight is 437.499. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 不動化ミューコル・ミエヘリリパーゼは、ラセミ体3-(4-メトキシフェニル)グリシジン酸メチルエステルの超臨界CO2中での加水分解に使用されてきました。 興味深いことに、(2S,3R)体の初期加水分解速度は、(2R,3S)体の初期加水分解速度よりも速かったです .
- 3,4-ジメトキシベンジル基は、チオール部分の保護基として用いられてきました。これは、前駆体の溶解性と安定性を向上させます。 ただし、単層形成中、特に高温でプロトン(例えば、トリフルオロ酢酸)の存在下では、この保護基は切断されます .
超臨界CO2加水分解
保護基化学
作用機序
Target of Action
The primary target of the compound 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is the Proteinase-Activated Receptor 4 (PAR4). PAR4 is a key player in platelet aggregation .
Mode of Action
The compound acts as an antagonist to PAR4. It effectively inhibits platelet aggregation, demonstrating a potent antiplatelet activity .
Biochemical Pathways
The compound’s interaction with PAR4 affects the biochemical pathways involved in platelet aggregation. By inhibiting PAR4, it disrupts the signaling pathway that triggers platelet aggregation .
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes and displays good oral pharmacokinetic (PK) profiles. It has a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% .
Result of Action
The molecular and cellular effects of the compound’s action include effective inhibition of platelet aggregation and a low tendency for bleeding. This makes it a promising candidate for the treatment of arterial thrombotic diseases .
Action Environment
Environmental factors such as the physiological state of the liver can influence the compound’s action, efficacy, and stability. For instance, a healthy liver can enhance the compound’s metabolic stability, thereby improving its efficacy .
生化学分析
Biochemical Properties
3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit protease-activated receptor 4 (PAR4), which is involved in platelet aggregation . The compound’s interaction with PAR4 is characterized by its ability to bind to the receptor and prevent its activation, thereby reducing platelet aggregation and potentially lowering the risk of arterial embolism .
Cellular Effects
The effects of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PAR4 leads to decreased platelet activation and aggregation, which can impact blood clotting processes
Molecular Mechanism
At the molecular level, 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exerts its effects primarily through binding interactions with biomolecules. Its inhibition of PAR4 involves binding to the receptor’s active site, preventing the receptor from interacting with its natural ligands . This inhibition disrupts downstream signaling pathways that would normally lead to platelet activation and aggregation. Additionally, the compound may influence gene expression by modulating transcription factors or other regulatory proteins, although specific details of these interactions remain to be fully characterized.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound exhibits good metabolic stability in human liver microsomes, with a half-life of approximately 97.6 minutes This stability suggests that the compound can maintain its activity over extended periods, making it suitable for long-term studies
Dosage Effects in Animal Models
The effects of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline vary with different dosages in animal models. At lower doses, the compound effectively inhibits platelet aggregation without significant adverse effects . At higher doses, it may exhibit toxic or adverse effects, such as increased bleeding risk or other off-target effects. Studies have shown that doses of 6 and 12 mg/kg in mice result in potent antiplatelet activity without impacting the coagulation system . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline: is involved in several metabolic pathways. It interacts with enzymes and cofactors that influence its metabolic stability and activity. For instance, the compound’s interaction with liver enzymes contributes to its metabolic stability, as evidenced by its extended half-life in human liver microsomes
Subcellular Localization
The subcellular localization of 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the plasma membrane to interact with PAR4 or other receptors involved in cell signaling . Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
14-(4-methoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O3/c1-17-3-5-18(6-4-17)15-30-16-22-26(19-7-9-20(31-2)10-8-19)28-29-27(22)21-13-24-25(14-23(21)30)33-12-11-32-24/h3-10,13-14,16H,11-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRKCOXNPYPJOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[(2,4-dichlorobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2566505.png)

![10-(3-Bromophenyl)-5,6-dimethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one; ethanol](/img/structure/B2566507.png)


![3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide](/img/structure/B2566513.png)

![3-(3-chlorobenzyl)-9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2566517.png)
![6-methoxy-1-(4-methylphenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2566518.png)




![5-methyl-1-(4-methylphenyl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2566527.png)
